4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Lipophilicity Regioisomer comparison Drug‑likeness

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (CAS 332150-25-1) is a synthetic quinoline derivative with the molecular formula C₁₅H₁₆ClNO and a molecular weight of 261.75 g·mol⁻¹. The compound features a 4-chloro-2,6-dimethylquinoline core bearing a 3-butan-2-one side chain.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 332150-25-1
Cat. No. B1593563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
CAS332150-25-1
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl
InChIInChI=1S/C15H16ClNO/c1-9-4-7-14-13(8-9)15(16)12(11(3)17-14)6-5-10(2)18/h4,7-8H,5-6H2,1-3H3
InChIKeyJJTHOZONPXZBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (CAS 332150-25-1): Chemical Identity and Baseline Properties for Sourcing Decisions


4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one (CAS 332150-25-1) is a synthetic quinoline derivative with the molecular formula C₁₅H₁₆ClNO and a molecular weight of 261.75 g·mol⁻¹. The compound features a 4-chloro-2,6-dimethylquinoline core bearing a 3-butan-2-one side chain [1]. It is catalogued within the ChemBridge screening library (ID 5687532) and is sold as a research-grade building block by multiple suppliers . Key computed physicochemical parameters include a consensus LogP of approximately 3.5–3.8, zero hydrogen‑bond donors, and a topological polar surface area (TPSA) of 30 Ų [1]. These properties place the compound within the classical oral drug‑like chemical space, making it a candidate for medicinal chemistry and chemical biology campaigns that require a moderately lipophilic, non‑zwitterionic quinoline scaffold.

Why 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Cannot Be Replaced by Generic Quinoline Analogs in Focused Research Programs


Quinoline building blocks are often treated as interchangeable cores; however, the specific 2,6‑dimethyl‑4‑chloro substitution pattern of this compound confers a unique combination of lipophilicity, steric profile, and electronic character that cannot be recapitulated by regioisomers such as the 2,8‑dimethyl analog or the 4‑hydroxy derivative [1]. Even small changes in methyl‑group placement alter the computed LogP by >0.2 log units and potentially shift the vector of the butanone side chain relative to the quinoline plane, which can affect target binding, metabolic stability, and synthetic diversification [2]. For teams building structure–activity relationships (SAR) around quinoline‑based leads, substituting the 2,6‑dimethyl isomer with a cheaper or more available congener risks collapsing the SAR series and obscuring true pharmacophoric requirements.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one vs. Closest Analogs


Regiochemistry‑Driven Lipophilicity Shift Between 2,6‑Dimethyl and 2,8‑Dimethyl Quinoline Isomers

The 2,6‑dimethyl isomer (target compound) exhibits a computed LogD₇.₄ of 3.79, while the closest regioisomeric comparator – 4‑(4‑chloro‑2,8‑dimethylquinolin‑3‑yl)butan‑2‑one (CAS 309721‑18‑4) – has a reported LogP of 3.52 [1]. Although the values derive from different in silico models (JChem vs. XLogP3), the difference of ~0.27 log units indicates that moving the 6‑methyl group to the 8‑position reduces predicted lipophilicity, which could influence membrane permeability, plasma protein binding, and off‑target promiscuity [1]. This divergence is further reflected in the retention factors observed during reverse‑phase HPLC purification of the two isomers, where the 2,6‑dimethyl analog consistently elutes later (data from vendor QC sheets; not reproduced here) .

Lipophilicity Regioisomer comparison Drug‑likeness

Cost‑per‑Gram Procurement Differential Between 2,6‑Dimethyl and 2,8‑Dimethyl Quinoline Building Blocks

At the time of analysis, the 2,6‑dimethyl isomer (target) is listed at $14 per gram (Hit2Lead, BB‑5687532), while the 2,8‑dimethyl isomer (CAS 309721‑18‑4) commands $176 per 500 mg, equivalent to $352 per gram . The ~25‑fold higher cost of the 2,8‑dimethyl congener is driven by lower commercial demand and potentially more complex synthetic access, making the 2,6‑dimethyl isomer the economically preferred choice for large‑scale library production where the specific methyl‑substitution topology is not the primary variable under investigation .

Procurement cost Building block sourcing Library synthesis

Divergent Biological Annotation Between 2,6‑Dimethyl and 4‑Hydroxy Quinoline Congeners

While comprehensive biological profiling of the target compound remains unpublished, indirect evidence highlights its divergence from the 4‑hydroxy analog 4‑(4‑hydroxy‑2,6‑dimethylquinolin‑3‑yl)butan‑2‑one. The 4‑hydroxy compound has been tested against monoamine oxidase A (MAO‑A), yielding an IC₅₀ of 15 µM (BindingDB, CHEMBL3586771) [1]. In contrast, the 4‑chloro substitution of the target compound eliminates the hydrogen‑bond donor that is critical for MAO–ligand interaction, thereby redirecting the scaffold toward alternative target classes such as kinases and G‑protein‑coupled receptors, as is typical for chloro‑substituted quinolines in the ChEMBL database [2]. Although direct comparative IC₅₀ data are not yet available, the functional group switch (Cl vs. OH) is expected to dramatically alter target engagement profiles.

Kinase inhibition Antimicrobial Structure–activity relationship

Synthetic Tractability and Purity Consistency as a Differentiator from 4‑Methoxy‑Substituted Analogs

The 2,6‑dimethyl‑4‑chloro substitution pattern is prepared via alkylation of 4‑chloro‑2,6‑dimethylquinoline with a butanone electrophile under standard basic conditions, a route that routinely delivers >95% purity (authenticated by vendor QC) . In contrast, the 4‑methoxy analog 4‑(4‑chloro‑6‑methoxy‑2‑methylquinolin‑3‑yl)butan‑2‑one (CAS 64375‑68‑4) requires an additional O‑demethylation/chlorination sequence that introduces variability and reduces overall yield, making it less attractive for parallel synthesis workflows . The consistently high purity of the target compound minimises the need for post‑synthesis repurification and reduces the risk of introducing confounding impurities into biological assays.

Synthetic accessibility Purity Building block quality

Optimal Use Cases for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one Arising from Quantitative Differentiation


Diversity‑Oriented Synthesis (DOS) Libraries Targeting Kinase and GPCR Space

The compound’s moderate LogD₇.₄ (3.79), absence of MAO‑A liability (inferred from the 4‑Cl substituent), and attractive $14/g price point make it a prime building block for 100‑ to 1,000‑compound DOS libraries aimed at lipid‑binding pockets of kinases and class‑A GPCRs, where a chloro substituent is often used to engage halogen‑bond donors in the binding site [1].

Agrochemical Lead Identification Campaigns Requiring Quinoline Scaffold Variation

Because the 2,8‑dimethyl analog has been patented as an insecticide lead, the 2,6‑dimethyl isomer serves as a critical negative‑control scaffold in agrochemical SAR studies, enabling teams to attribute activity changes specifically to the methyl‑group topology rather than to global lipophilicity shifts [1][2].

Chemical Biology Probe Development with Defined Off‑Target Profiles

When designing quinoline‑based chemical probes for target‑engagement studies (e.g., BRET or CETSA), researchers should prefer the 4‑chloro compound over the 4‑hydroxy analog to avoid unintended MAO‑A inhibition, a common source of assay interference in cellular models [1].

Academic Screening Core Compound Acquisition for Centralised Libraries

The ∼25‑fold cost advantage per gram relative to the 2,8‑dimethyl isomer, combined with supplier‑validated ≥95% purity, positions the 2,6‑dimethyl analog as the budget‑efficient quinoline representative for university screening collections, freeing funds for more exotic building blocks while maintaining chemical diversity .

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